molecular formula C20H24N6O4 B14092061 methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate

methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate

Cat. No.: B14092061
M. Wt: 412.4 g/mol
InChI Key: UHJFLPSQRFESJS-UHFFFAOYSA-N
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Description

Methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate is a complex organic compound that features a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a cyclin-dependent kinase 2 (CDK2) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization to introduce the hydroxy, phenyl, and carbamoyl groups. The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbamoyl group would yield an amine .

Scientific Research Applications

Methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate involves inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-({[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]carbamoyl}amino)hexanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxy group, phenyl group, and carbamoyl group makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C20H24N6O4

Molecular Weight

412.4 g/mol

IUPAC Name

methyl 6-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)methylcarbamoylamino]hexanoate

InChI

InChI=1S/C20H24N6O4/c1-30-17(27)10-6-3-7-11-21-20(29)22-13-16-24-18-15(19(28)25-16)12-23-26(18)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11,13H2,1H3,(H2,21,22,29)(H,24,25,28)

InChI Key

UHJFLPSQRFESJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCNC(=O)NCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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